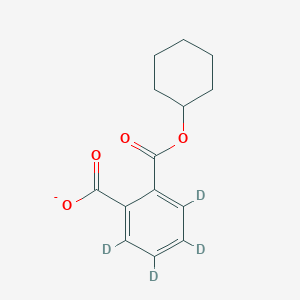
N-Benzoil-2'-desoxi-2',2'-difluorocitidina 3'-Benzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is a synthetic organic compound with the molecular formula C23H19F2N3O6 and a molecular weight of 471.42 g/mol . This compound is an intermediate in the synthesis of gemcitabine metabolites, which are used in various pharmaceutical applications .
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate involves multiple steps. One common method includes the protection of the hydroxyl groups of 2’-deoxy-2’,2’-difluorocytidine, followed by benzoylation of the amino group and esterification of the 3’-hydroxyl group with benzoic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .
Comparación Con Compuestos Similares
Similar Compounds
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fluorouracil: A pyrimidine analog used in chemotherapy.
Uniqueness
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of gemcitabine metabolites. This structural uniqueness contributes to its specific mechanism of action and its effectiveness in inhibiting DNA synthesis .
Propiedades
Número CAS |
1020657-43-5 |
|---|---|
Fórmula molecular |
C₂₃H₁₉F₂N₃O₆ |
Peso molecular |
471.41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)



![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)


